Product packaging for 5-Oxaspiro[2.4]heptan-1-ylmethanol(Cat. No.:CAS No. 1536181-23-3)

5-Oxaspiro[2.4]heptan-1-ylmethanol

Cat. No.: B2550953
CAS No.: 1536181-23-3
M. Wt: 128.171
InChI Key: GLWJFGRABBHPCD-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems and their Significance in Organic Chemistry

Spirocyclic systems are defined by the presence of two rings connected at a single, shared atom known as the spiro atom. qmul.ac.uk This arrangement results in a twisted, three-dimensional molecular architecture. The inherent rigidity of spirocyclic scaffolds is a valuable attribute in medicinal chemistry, as it can minimize the entropic penalty associated with a molecule binding to a biological target. researchgate.net

The significance of spirocyclic systems in organic chemistry, particularly in drug discovery, is multifaceted:

Three-Dimensionality : The spatial arrangement of spirocycles allows for the projection of functional groups in distinct vectors, facilitating optimal interactions with the three-dimensional binding sites of proteins. tandfonline.com

Novelty and Patentability : The introduction of a spirocyclic motif can lead to novel chemical entities with unique properties, offering a strategic advantage in securing intellectual property rights. researchgate.net

Improved Physicochemical Properties : Incorporating spirocyclic scaffolds can modulate key properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, the higher sp3 character of spirocycles often correlates with increased aqueous solubility. tandfonline.combldpharm.com

Conformational Restriction : The rigid nature of spirocycles reduces the number of accessible conformations, which can lead to increased potency and selectivity for a specific biological target. bldpharm.com

Structural Classification and IUPAC Nomenclature of Spiro[2.4]heptane Systems

Spiro compounds are classified based on the number of spiro atoms and the nature of the rings. A monospiro compound contains one spiro atom, a dispiro compound has two, and so on. acdlabs.com The rings themselves can be carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing one or more heteroatoms such as oxygen, nitrogen, or sulfur). wikipedia.org

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic method for naming spiro compounds. qmul.ac.uk For a simple monospiro compound, the nomenclature follows this format:

spiro[a.b]alkane

spiro : This prefix indicates a spirocyclic compound. ed.gov

[a.b] : The numbers within the square brackets, separated by a period, represent the number of carbon atoms in each ring, excluding the spiro atom. These numbers are listed in ascending order. ed.govucalgary.ca

alkane : The suffix denotes the total number of carbon atoms in both rings, including the spiro atom. ed.gov

For the spiro[2.4]heptane system, the name indicates:

A spiro compound with a total of seven carbon atoms (heptane). nih.govnist.govnist.gov

One ring has two carbon atoms (the "2" in the bracket), forming a cyclopropane (B1198618) ring. ed.gov

The other ring has four carbon atoms (the "4" in the bracket), forming a cyclopentane (B165970) ring. ed.gov

Numbering of the spiro[2.4]heptane system begins in the smaller ring, at a carbon atom adjacent to the spiro atom, proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. acdlabs.com When heteroatoms are present, their positions are indicated by a number and the appropriate prefix (e.g., "oxa" for oxygen). qmul.ac.uk

Therefore, 5-Oxaspiro[2.4]heptan-1-ylmethanol is a derivative of the spiro[2.4]heptane scaffold where:

An oxygen atom replaces the carbon at the 5-position, creating a tetrahydrofuran (B95107) ring.

A methanol (B129727) (-CH2OH) group is attached to the 1-position of the cyclopropane ring.

Historical Context of Oxaspiro Compounds and the Spiro[2.4]heptane Scaffold

The concept of spiro compounds was first introduced by Adolf von Baeyer in 1900. wikipedia.orgchemeurope.com However, the synthesis and study of more complex spiro systems, including those containing heteroatoms (oxaspiro compounds), evolved over subsequent decades.

The synthesis of strained spiroheterocycles, such as oxaspiropentanes, was first reported in 1968. nih.gov These early investigations into small, strained oxaspiro compounds laid the groundwork for understanding their unique reactivity, which is often driven by ring strain. nih.gov

Methods for preparing the spiro[2.4]heptane scaffold have been developed over time. For instance, synthons for creating spiro[2.4]heptane analogs of prostaglandins (B1171923) have been prepared from spiro[2.4]heptan-4-one. documentsdelivered.com More recent synthetic strategies include the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones to produce 6-methylene-5-oxaspiro[2.4]heptanones. rsc.org The development of enantioselective approaches has also been a focus, for example, in the synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com

Current Research Landscape of this compound and Related Structures

The current research landscape for spirocyclic compounds is vibrant, with a strong emphasis on their application in medicinal chemistry and materials science. While specific research on This compound is not extensively documented in publicly available literature, research on closely related oxaspiro[2.4]heptane and other spirocyclic structures provides insight into its potential applications and areas of investigation.

Research on Related Spirocyclic Compounds:

Research AreaKey Findings
Medicinal Chemistry Spirocyclic scaffolds are increasingly recognized as "privileged scaffolds" in drug discovery due to their three-dimensional nature and favorable pharmacokinetic properties. researchgate.net They are found in a number of approved drugs and are a focus of current drug development programs. acs.org
Antibacterial Agents Azaspiro derivatives of the spiro[2.4]heptane scaffold have shown potent antibacterial activity. For example, certain 7-(7-amino-5-azaspiro[2.4]heptan-5-yl) derivatives of fluoroquinolones exhibit significantly higher potency against resistant bacteria compared to their non-spirocyclic counterparts.
Kinase Inhibition The rigidity of the spirocyclic framework is crucial for achieving target selectivity. For instance, an (R)-3-(7-(methyl-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile has been identified as a selective JAK1 inhibitor.
Antiviral Activity Spirocyclic compounds are components of antiviral drugs. For example, the spiro[2.4]heptane derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a key intermediate in the synthesis of ledipasvir, a drug used to treat Hepatitis C. mdpi.com
Synthetic Methodology A significant area of research is the development of new and efficient methods for synthesizing spirocyclic compounds. This includes organocatalytic methods for creating spirooxindoles and base-catalyzed assemblies of 6-methylene-5-oxaspiro[2.4]heptanones. rsc.orgrsc.org

Given its structure, This compound is likely of interest as a building block in the synthesis of more complex molecules. The presence of a primary alcohol provides a reactive handle for further chemical transformations, while the oxaspiro[2.4]heptane core offers a rigid, three-dimensional scaffold that could be incorporated into novel drug candidates or functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2550953 5-Oxaspiro[2.4]heptan-1-ylmethanol CAS No. 1536181-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.4]heptan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-6-3-7(6)1-2-9-5-7/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWJFGRABBHPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12CC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536181-23-3
Record name 5-oxaspiro[2.4]heptan-1-ylmethanol
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Synthetic Strategies for 5 Oxaspiro 2.4 Heptan 1 Ylmethanol and Its Core Scaffold

General Methodologies for Spirocyclic Construction

The synthesis of spirocycles is a significant area of organic chemistry, with numerous methods developed to create these structurally intriguing molecules. acs.org These strategies often aim to construct the quaternary spiro-carbon center with high efficiency and stereocontrol.

A common and straightforward method for constructing spirocycles involves the dialkylation of a carbon atom that is activated by adjacent electron-withdrawing groups. wikipedia.org This activated carbon can be part of a cyclic ketone or other suitable precursor. The dialkylating agent is typically a dihalide, such as a 1,3-dihaloalkane or a 1,4-dihaloalkane, which forms the second ring of the spirocycle. wikipedia.org For instance, the synthesis of a spiroheptane can be achieved through the dialkylation of an appropriate precursor. wikipedia.org

Table 1: Examples of Dialkylation Approaches in Spirocycle Synthesis

Starting MaterialDialkylating AgentSpirocyclic ProductReference
Activated Methylene (B1212753) Compound1,n-DihaloalkaneSpiroalkane wikipedia.org
Cyclic KetoneDihalideSpiroketone wikipedia.org

Rearrangement reactions offer powerful and often elegant pathways to spirocyclic frameworks. wikipedia.org These reactions can involve the expansion, contraction, or reorganization of existing ring systems to generate the spirocyclic core.

Pinacol-Pinacolone Rearrangement: This classic rearrangement can be employed to create spirocycles. For example, the acid-catalyzed rearrangement of a 1,2-diol where one of the hydroxyl-bearing carbons is part of a ring can lead to a spirocyclic ketone. wikipedia.org

Semi-Pinacol Rearrangement: This is a versatile reaction for ring contraction and has been widely applied in the synthesis of functionalized carbocycles, including spirocycles. rsc.org It involves a 1,2-bond migration to an adjacent electrophilic carbon, often generating a carbonyl group. rsc.org

Ring Expansion Reactions: A cascade reaction involving the thermal elimination of a chlorosulfate moiety, followed by a ring-expansion and a cationic cyclization, has been developed to prepare spirocarbocyclic compounds. acs.org Similarly, photochemically initiated semipinacol rearrangements have been explored for the synthesis of spirocyclic ring systems. ubc.ca The rearrangement of spirocyclic cyclobutane aminals, promoted by N-halosuccinimides, can efficiently produce bicyclic amidines through a ring expansion process. acs.org

Wolff Rearrangement: This reaction can be used for ring contraction to construct four- and five-membered carbocycles, which can be part of a spirocyclic system. rsc.org

Table 2: Rearrangement Reactions for Spirocycle Synthesis

Rearrangement TypeKey FeatureApplicationReference
Pinacol-Pinacolone1,2-Diol to Ketone RearrangementSynthesis of Spiro[4.5]decane wikipedia.org
Semi-Pinacol1,2-Bond Migration to Electrophilic CarbonContractive Synthesis of Carbocycles rsc.org
Ring Expansion/Cationic CyclizationCascade Reaction of Chlorosulfate DerivativesPreparation of Spirocarbocycles acs.org
Oxidative RearrangementSpirocyclic Cyclobutane Aminals to Bicyclic AmidinesRing Expansion acs.org

Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems in a single step, often with high stereocontrol. wikipedia.orgresearchgate.net These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org

[4+2] Cycloaddition (Diels-Alder Reaction): This is a widely used reaction for forming six-membered rings. researchgate.net Spirocyclic compounds can be synthesized when one of the reacting partners has an exocyclic double bond or when the diene or dienophile is part of a cyclic system. For example, the reaction of 5-methylidene-hydantoins with 1,3-dienes leads to the formation of spiro-compounds. mdpi.com Enzymes have also been identified that catalyze [4+2] cycloadditions in the biosynthesis of spirotetramates and spirotetronates. nih.gov

[3+2] Cycloaddition: This reaction is particularly useful for the synthesis of five-membered heterocyclic spirocycles. For instance, 1,3-dipolar cycloadditions are a key method in this category. researchgate.net

[2+2] Cycloaddition: This reaction can be used to form four-membered rings, which can be part of a spirocyclic framework. Photochemical [2+2] cycloadditions are a common approach. wikipedia.org

Transition-metal-catalyzed C–H activation-initiated spiroannulation reactions have also emerged as an efficient method for constructing diverse spirocyclic scaffolds. rsc.org

Table 3: Cycloaddition Reactions in Spirocycle Synthesis

Olefin metathesis is a powerful carbon-carbon double bond forming reaction that has found broad application in organic synthesis, including the construction of cyclic and spirocyclic systems. nih.govwikipedia.orgsigmaaldrich.com The reaction, catalyzed by metal alkylidene complexes, involves the redistribution of alkene fragments. wikipedia.org Ring-closing metathesis (RCM) is particularly valuable for the synthesis of carbo- and heteroaromatic compounds, which can be precursors to or part of oxaspirocycles. nih.gov

While direct synthesis of oxaspirocycles via olefin metathesis is less common, the methodology can be used to construct one of the rings of the spirocycle, which is then elaborated to the final oxaspirocyclic structure. Carbonyl-olefin metathesis, a related reaction, has emerged as a strategy for constructing intricate organic structures, including cyclic ethers. mdpi.com For instance, intramolecular cyclization between an olefin and a carbonyl group can yield cycloalkenes, which could be precursors to oxaspirocycles. mdpi.com

Intramolecular ipso-cyclization is an increasingly important strategy for the synthesis of spirocyclic compounds, particularly spirocyclohexadienones. researchgate.net This approach involves the attack of a tethered nucleophile at an aromatic carbon that is already substituted (ipso position), leading to the formation of the spirocyclic core. researchgate.net This method provides an efficient way to form new carbon-carbon and carbon-heteroatom bonds in a single step. bohrium.com

Radical ipso-cyclizations, which can be either oxidative or reductive, are powerful tools for preparing spirocyclic compounds. researchgate.net A conceptually new methodology involves the intramolecular trapping of spiro radicals to produce unusual spirocyclic products. nih.govnih.gov Additionally, intramolecular ipso-iodocyclization of indol ynones has been developed for the synthesis of spiroindolenines. rsc.org

Electrochemical methods offer a green and sustainable approach to the synthesis of spirocyclic compounds. uq.edu.auresearchgate.net In electrosynthesis, hazardous and toxic redox reagents are replaced by electric current, reducing waste and energy costs. uq.edu.authieme-connect.com This methodology has been successfully applied to dearomative spirocyclization reactions. researchgate.netrsc.org For example, the electrochemical synthesis of spiro[4.5]trienones has been achieved through a radical-initiated dearomative spirocyclization of alkynes with diselenides. nih.gov This metal-free and oxidant-free reaction proceeds under mild conditions in an undivided cell. nih.gov The electrochemical approach is versatile and can be used to prepare a variety of spirocycles with good functional group tolerance. researchgate.net

Specific Synthetic Routes to the 5-Oxaspiro[2.4]heptane Skeleton

The formation of the 5-oxaspiro[2.4]heptane core is central to the synthesis of its derivatives. Key intermediates, such as the lactone 5-oxaspiro[2.4]heptan-6-one, are often targeted first, followed by transformations to introduce desired functional groups like the primary alcohol in the title compound.

Synthesis of 5-Oxaspiro[2.4]heptan-6-one and its Precursors

Several linear synthetic sequences have been developed to produce 5-oxaspiro[2.4]heptan-6-one, a versatile intermediate. These routes begin from readily available acyclic precursors and construct the bicyclic system through a series of cyclization and functional group manipulation steps.

Via 1-Hydroxymethylcyclopropyl Acetonitrile: An alternative strategy utilizes dibromoneopentyl glycol as the starting material. This route, detailed in patent literature, involves a zinc-powder-mediated cyclization to form cyclopropyldimethanol. This diol is then treated with thionyl chloride to yield a cyclic sulfite intermediate. Subsequent ring-opening with a cyanide source, such as sodium cyanide, affords the key precursor, 1-hydroxymethylcyclopropyl acetonitrile. The synthesis is completed by hydrolysis of the nitrile group under basic conditions, followed by an acid-catalyzed intramolecular cyclization (lactonization) to furnish 5-oxaspiro[2.4]heptan-6-one in high yield.

Intramolecular Wurtz Synthesis: Another established method employs an intramolecular Wurtz-type reaction. This approach utilizes 4,4-bis(bromomethyl)dihydro-2-furanone as the key substrate. The formation of the spiro-fused cyclopropane (B1198618) ring is achieved through treatment with zinc powder at elevated temperatures (120°C), which facilitates the intramolecular coupling and yields the desired 5-oxaspiro[2.4]heptane skeleton. This method offers improved regioselectivity compared to the itaconic acid route but is limited by the harsh reaction conditions.

Transformations Leading to the Primary Alcohol Moiety (-ylmethanol)

The conversion of a precursor containing the 5-oxaspiro[2.4]heptane skeleton into the target compound, 5-oxaspiro[2.4]heptan-1-ylmethanol, requires the introduction of a hydroxymethyl (-CH₂OH) group at the C1 position of the cyclopropane ring. This is typically accomplished through the reduction of a carboxylic acid or ester functionality at that position.

A plausible synthetic route would involve the preparation of a 5-oxaspiro[2.4]heptane-1-carboxylic acid derivative, which could then be reduced using a suitable hydride reagent. For example, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols. youtube.com The synthesis of the requisite carboxylic acid precursor could be achieved through methods such as the Simmons-Smith cyclopropanation of an appropriate olefinic substrate. researchgate.net

It is important to note that the direct reduction of the intermediate lactone, 5-oxaspiro[2.4]heptan-6-one, would not yield the desired target. Strong hydride reagents like LiAlH₄ would open the lactone ring to produce a diol, specifically 1-(hydroxymethyl)cyclopropane-1-methanol.

Convergent and Linear Synthetic Approaches

The synthesis of complex molecules like this compound can be approached through either linear or convergent strategies.

Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise fashion, with each step modifying the product from the previous one. The routes described in section 2.2.1 for the synthesis of 5-oxaspiro[2.4]heptan-6-one are all examples of linear sequences, starting from simple acyclic precursors and sequentially building the spirocyclic framework.

Synthesis TypeDescriptionExample for 5-Oxaspiro[2.4]heptane Core
Linear Step-by-step construction from a single starting material.Synthesis starting from dibromoneopentyl glycol to form the cyclopropane ring first, followed by elaboration to the furanone ring.
Convergent Independent synthesis of key fragments followed by late-stage coupling.Separate synthesis of a cyclopropylidene derivative and a furanone precursor, joined via a conjugate addition or cycloaddition reaction.

Advanced Synthetic Methodologies

Modern synthetic chemistry offers powerful tools for the construction of complex molecules with high levels of stereocontrol. These advanced methodologies are crucial for accessing specific enantiomers of chiral molecules like this compound.

Chiral Synthesis and Enantioselective Approaches

Since the spiro carbon of the 5-oxaspiro[2.4]heptane core is a stereocenter, enantioselective synthesis is critical for producing optically pure material. While specific examples for this compound are not abundant in the literature, methodologies developed for analogous aza-spiro[2.4]heptane systems demonstrate the feasibility of such approaches.

Key enantioselective strategies applicable to this system include:

Asymmetric Hydrogenation: This method uses chiral metal catalysts to deliver hydrogen to a prochiral double bond with high facial selectivity. For instance, the synthesis of an enantiomerically enriched (S)-7-amino-5-azaspiro[2.4]heptane intermediate was achieved with up to 98.7% enantiomeric excess (ee) using a Ruthenium-based catalyst, [RuCl(benzene)(S)-SunPhos]Cl, for the hydrogenation of a protected aminoaceto-cyclopropane carboxylate. nih.gov

Catalytic Asymmetric Cyclopropanation: Chiral catalysts, often based on rhodium or copper, can mediate the reaction between an alkene and a carbene source to produce chiral cyclopropanes. This is a powerful method for establishing the spiro-cyclopropane motif enantioselectively.

Enzyme-Catalyzed Resolutions: Enzymes can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. Pig liver esterase (PLE), for example, has been used for the asymmetric hydrolysis of a racemic spiro[3.3]heptane derivative, demonstrating the potential of biocatalysis in this area. nih.gov

Use of Chiral Auxiliaries and Catalysts: Chiral auxiliaries can be temporarily attached to a substrate to direct a stereoselective reaction. Alternatively, chiral catalysts, such as the chinchonidine-derived catalyst used in the phase-transfer-catalyzed synthesis of a precursor to (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, can create a chiral environment for the reaction. mdpi.com

Table 1: Examples of Enantioselective Methods for Spiro[2.4]heptane Analogs

Method Catalyst / Reagent Substrate Type Product Type Enantioselectivity (ee)
Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]Cl Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate (S)-7-amino-5-azaspiro[2.4]heptane intermediate Up to 98.7% nih.gov
Asymmetric Alkylation Chinchonidine-derived phase-transfer catalyst Imine analogue of glycine (S)-4-methyleneprolinate scaffold High (not specified) mdpi.com

Organocatalytic Strategies for Spirocycle Formation

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful platform for the enantioselective synthesis of complex cyclic and spirocyclic structures. researchgate.net These methods often proceed under mild conditions and avoid the use of potentially toxic heavy metals. The construction of spirocycles is a particularly successful application of organocatalysis, often employing cascade or domino reactions where multiple bonds are formed in a single operation.

Common organocatalytic strategies for spirocycle formation include:

1,3-Dipolar Cycloadditions: Chiral phosphoric acids can catalyze the asymmetric three-component 1,3-dipolar cycloaddition of methyleneindolinones with aldehydes and amino esters to generate complex spiro[pyrrolidin-3,3′-oxindoles] with excellent stereoselectivities (up to 98% ee). researchgate.netresearchgate.net

Michael-Domino Reactions: Sequential organocatalysis, using catalysts like chiral pyrrolidine derivatives, can initiate a Michael addition followed by a domino Michael/aldol reaction sequence to build highly functionalized spiro-decalin oxindoles with excellent diastereoselectivity and high enantioselectivity. google.com

Asymmetric [4+3] Cyclizations: Chiral Brønsted acids, such as phosphoric acids, can also catalyze higher-order cycloadditions. For example, the enantioselective (4+3) cyclization of propargylic alcohols with indolylmethanols has been used to create spiro isoindolinone-oxepine-fused indoles.

These strategies highlight the versatility of organocatalysis in constructing diverse spirocyclic frameworks. The application of similar principles, such as an organocatalytic Michael addition to a cyclopropylidene-containing acceptor followed by intramolecular cyclization, could provide a novel and stereocontrolled route to the 5-oxaspiro[2.4]heptane core.

Table 2: Selected Organocatalytic Reactions for Spirocycle Synthesis

Reaction Type Catalyst Type Spirocycle Formed Key Features
1,3-Dipolar Cycloaddition Chiral Phosphoric Acid Spiro[pyrrolidin-3,3′-oxindole] Three-component reaction, high ee (up to 98%) researchgate.netresearchgate.net
Michael-Domino Michael/Aldol Chiral Pyrrolidine Derivative Spiro-decalin oxindole Sequential catalysis, excellent diastereoselectivity (>99:1 dr) google.com
(4+3) Cyclization Chiral Phosphoric Acid Spiro isoindolinone-oxepine Forms seven-membered rings, high yields and ee

Metal-Catalyzed Reactions in Oxaspiroheptane Synthesis

The construction of the oxaspiro[2.4]heptane skeleton, the core of this compound, can be efficiently achieved through metal-catalyzed cyclopropanation reactions. These methods offer high levels of control over stereoselectivity and are amenable to a variety of substrates. Transition metals such as nickel and iridium have proven to be particularly effective in catalyzing the formation of the strained cyclopropane ring fused to a tetrahydrofuran (B95107) moiety.

Nickel-Catalyzed Cyclopropanation:

Nickel catalysts are effective in promoting the cyclopropanation of electron-deficient alkenes. rsc.org This approach is relevant to the synthesis of oxaspiroheptane precursors. The reaction often involves the use of a dihaloalkane, such as diiodomethane, in the presence of a zinc reagent like diethylzinc, with the nickel catalyst significantly accelerating the reaction rate. rsc.org This methodology provides access to a wide array of cyclopropyl (B3062369) ketones, esters, and amides, which can serve as versatile intermediates for the synthesis of the 5-oxaspiro[2.4]heptane core. rsc.org While the direct nickel-catalyzed cyclopropanation to form the oxaspiro[2.4]heptane ring system from an acyclic precursor is a topic of ongoing research, the principles of nickel-catalyzed carbene transfer are well-established. For instance, nickel(II) complexes have been used for the enantioselective cyclopropanation of 3-alkenyl-oxindoles with phenyliodonium ylide, proceeding through a free carbene mechanism.

Iridium-Catalyzed Cyclopropanation:

Iridium(I) complexes have emerged as powerful catalysts for various transformations involving sulfoxonium ylides, which can act as carbene precursors. nih.gov These catalysts are particularly adept at promoting the intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides containing an olefinic tether. nih.gov This strategy is highly effective for synthesizing bicyclic lactones, which are structurally analogous to the oxaspiro[2.4]heptane framework. nih.gov The use of chiral diene ligands in conjunction with iridium catalysts allows for high levels of enantioselectivity in these cyclopropanation reactions. nih.gov A key advantage of this iridium-catalyzed method is its ability to achieve high enantioselectivity regardless of the olefin geometry (E or Z), a challenge often encountered with other metal catalysts. nih.gov The reaction mechanism is proposed to involve an iridium carbene intermediate that undergoes an asynchronous concerted attack by the olefin. nih.gov

Catalyst SystemSubstrate TypeProduct TypeKey Features
Nickel / Diiodomethane / DiethylzincElectron-deficient alkenesCyclopropyl ketones, esters, amidesDrastic acceleration of cyclopropanation. rsc.org
Iridium(I) / Chiral Diene Ligandα-Carbonyl sulfoxonium ylidesBicyclic lactones, lactams, ketonesHigh enantioselectivity (up to 98% ee); effective for both E and Z olefins. nih.gov

Flow Chemistry Applications in Spirocyclic Synthesis

Flow chemistry, a technique where chemical reactions are run in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of complex molecules, including spirocycles. spirochem.com This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. spirochem.com The modular and scalable nature of flow systems makes them highly adaptable for both laboratory-scale research and large-scale industrial production. spirochem.com

The application of flow chemistry has been particularly beneficial in accelerating the synthesis of complex natural products with spirocyclic motifs. researchgate.net By integrating synthetic chemistry with flow processing, novel and efficient routes to these challenging targets have been developed. researchgate.net This approach is valuable in route scouting and process research and development (PR&D), allowing for the miniaturization of production to enhance efficiency and ecological benefits. spirochem.com Furthermore, flow techniques are well-suited for modern photochemical transformations ("photoflow"), which can be challenging to scale up in traditional batch reactors. spirochem.com The development of automated flow synthesis platforms has broad applicability across the pharmaceutical industry, from medicinal chemistry programs to the self-optimization of synthetic routes. acs.org While the direct synthesis of this compound using flow chemistry has not been extensively documented, the principles and demonstrated successes in the synthesis of other spirocyclic compounds suggest its high potential. nih.gov

Flow Chemistry AdvantageDescriptionRelevance to Spirocyclic Synthesis
Precise Reaction ControlEnables fine-tuning of temperature, pressure, and residence time.Improved yields and stereoselectivity in the formation of the spiro-center. spirochem.com
Enhanced SafetySmall reaction volumes and efficient heat transfer minimize risks associated with hazardous reagents or exothermic reactions.Allows for the use of more reactive intermediates that might be problematic in batch synthesis. springerprofessional.de
ScalabilitySeamless transition from laboratory-scale synthesis to large-scale production by extending the operation time or using parallel reactors. spirochem.comFacilitates the production of spirocyclic compounds for further studies or applications. spirochem.comresearchgate.net
AutomationIntegration with online analysis and purification reduces manual intervention and processing time. acs.orgEnables high-throughput screening of reaction conditions to optimize the synthesis of spirocycles.
Access to Novel Reaction ConditionsAllows for the use of high temperatures and pressures, expanding the accessible reaction space. springerprofessional.deCan enable transformations that are not feasible under standard batch conditions to construct the spirocyclic core.

Biocatalytic and Enzymatic Routes for Spirocycles

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the construction of complex molecular architectures like spirocycles. nih.govuni-greifswald.de Enzymes operate under mild conditions, often in aqueous environments, and exhibit high levels of chemo-, regio-, and stereoselectivity, which can significantly simplify synthetic routes and reduce waste. kcl.ac.ukresearchgate.net The field has been revolutionized by advances in protein engineering, such as directed evolution, which allows for the tailoring of enzymes with improved activity, stability, and substrate scope. acsgcipr.org

A particularly promising biocatalytic strategy for the synthesis of spirocyclic lactones, which are structurally related to the 5-oxaspiro[2.4]heptane core, involves the use of hemeproteins as carbene transferases. qub.ac.uknih.gov Inspired by the ability of metalloporphyrin complexes to catalyze carbene transfer reactions, researchers have repurposed heme-containing enzymes, such as cytochrome P450, to catalyze "new-to-nature" reactions. rochester.edunih.gov These engineered enzymes can catalyze the formation of C-C bonds through the reaction of a carbene precursor, such as a diazo compound, with a suitable substrate. qub.ac.uk The catalytic cycle typically involves the formation of a reactive iron porphyrin carbene (IPC) intermediate within the enzyme's active site. qub.ac.uk This intermediate then reacts with a second substrate to form the desired product with high stereocontrol. qub.ac.uk The protein environment of the enzyme plays a crucial role in controlling the selectivity of the reaction. qub.ac.uk This approach has been successfully applied to various carbene transfer reactions, including cyclopropanation. nih.gov

Biocatalytic StrategyEnzyme ClassReaction TypeKey Features
Carbene TransferEngineered Hemeproteins (e.g., Cytochrome P450 variants)Intramolecular C-H insertion, CyclopropanationHigh stereoselectivity, operates under mild conditions, sustainable. qub.ac.uknih.gov
Asymmetric SynthesisKetoreductases (KREDs)Reduction of prochiral ketonesProvides access to chiral alcohol intermediates for spirocycle synthesis. uni-greifswald.de
HydrolysisLipases, EsterasesKinetic resolution of racemic esters or lactonesSeparation of enantiomers to obtain enantiopure spirocyclic precursors. uni-greifswald.de

Stereochemical Considerations and Chirality in 5 Oxaspiro 2.4 Heptan 1 Ylmethanol

Nature of Chirality in Spiro Compounds (e.g., central and axial chirality)

Spiro compounds can exhibit chirality through different mechanisms, primarily central and axial chirality. wikipedia.org

Axial Chirality: More commonly in spiro compounds, chirality originates from the restricted rotation around the spiro linkage, leading to a non-superimposable mirror image. This is known as axial chirality. echemi.comrsc.org The two rings in a spiro compound are typically in perpendicular planes. youtube.com If the substitution on the rings removes all planes of symmetry, the molecule becomes chiral. stackexchange.com This is analogous to the chirality observed in allenes and hindered biphenyls. echemi.com For a spiro compound to exhibit axial chirality, the spatial arrangement of its atoms must not be superimposable on its mirror image. echemi.com

In the case of 5-Oxaspiro[2.4]heptan-1-ylmethanol, the spiro carbon is bonded to two carbon atoms of the cyclopropane (B1198618) ring and two carbon atoms of the tetrahydrofuran (B95107) ring. The presence of the hydroxymethyl group at the 1-position and the oxygen atom in the five-membered ring introduces asymmetry, making the molecule chiral.

Diastereoselective and Enantioselective Synthesis of Spiro[2.4]heptane Derivatives

The synthesis of specific stereoisomers of spiro[2.4]heptane derivatives is crucial for their application in various fields, including medicinal chemistry. mdpi.comnumberanalytics.com Both diastereoselective and enantioselective methods have been developed to achieve this control.

Diastereoselective Synthesis: These methods aim to produce a specific diastereomer of a chiral compound that has multiple stereocenters. This can be achieved by using chiral auxiliaries or by controlling the reaction conditions to favor the formation of one diastereomer over others. researchgate.netnih.gov For instance, the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has been achieved with diastereoselectivity by varying acid catalysts and solvent conditions. researchgate.net

Enantioselective Synthesis: The goal of enantioselective synthesis is to produce one enantiomer of a chiral compound in excess over the other. This is often accomplished using chiral catalysts or reagents. A notable example is the enantioselective preparation of an (S)-4-methyleneproline scaffold, a key component in the synthesis of the antiviral drug ledipasvir. mdpi.com This synthesis utilizes a phase-transfer catalyst derived from chinchonidine to control the stereochemistry. mdpi.com Other approaches include the use of rhodium-catalyzed carbene N-H insertion to control both C-N axial and spiro-central chiralities simultaneously. acs.org

The synthesis of 5-oxaspiro[2.4]heptan-6-one, a related compound, has been achieved through various routes, including the cyclization of 4,4-bis(bromomethyl)dihydro-2-furanone with zinc. google.com While these methods may not be explicitly stereoselective, they provide a foundation for developing enantioselective variations.

Absolute Configuration Assignment Methodologies for Spiro[2.4]heptan-1-ylmethanol

Determining the absolute configuration of chiral spiro compounds is a critical step in understanding their properties and biological activity. nih.gov Several methodologies are employed for this purpose.

Cahn-Ingold-Prelog (CIP) Priority Rules: The standard R/S nomenclature can be applied to spiro compounds. For spiro systems with central chirality, the four groups attached to the spiroatom are assigned priorities based on atomic number. yale.eduyale.edu For compounds with axial chirality, the molecule is viewed along the chiral axis, and the substituents are ranked to assign the configuration. utsunomiya-u.ac.jpyoutube.com

Chiroptical Methods: Techniques such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful tools for determining absolute configuration. nih.gov These methods measure the differential interaction of the chiral molecule with left and right circularly polarized light. The experimental spectra can be compared with those predicted by computational methods, such as Density Functional Theory (DFT), to assign the absolute configuration. nih.gov

X-ray Crystallography: When a single crystal of a chiral spiro compound can be obtained, X-ray crystallography provides an unambiguous determination of its three-dimensional structure and, therefore, its absolute configuration. nih.gov

Chemical Correlation: The absolute configuration of a spiro compound can also be determined by chemically converting it to or from a compound of a known absolute configuration.

Methodology Description
Cahn-Ingold-Prelog (CIP) RulesAssigns R/S configuration based on substituent priorities around the chiral center or axis. yale.eduyale.edu
Chiroptical Methods (ORD/CD)Compares experimental and computationally predicted spectra to determine absolute configuration. nih.gov
X-ray CrystallographyProvides direct determination of the 3D structure and absolute configuration from a single crystal. nih.gov
Chemical CorrelationRelates the configuration of the spiro compound to a known standard through chemical reactions.

Impact of Stereochemistry on Molecular Recognition

The specific three-dimensional arrangement of atoms in a chiral molecule, its stereochemistry, plays a pivotal role in how it interacts with other chiral molecules, a process known as molecular recognition. numberanalytics.com This is particularly significant in biological systems, where enzymes, receptors, and other proteins are themselves chiral.

The different stereoisomers of a spiro compound can exhibit distinct biological activities. nih.gov For example, the diastereomeric spiroiminodihydantoin lesions, which are oxidation products of guanine, show stereochemistry-dependent mutagenic properties. nih.gov Similarly, the enantiomers of a drug can have different pharmacological effects, with one being therapeutic while the other may be inactive or even toxic. numberanalytics.com

The rigid, three-dimensional scaffold of spiro compounds makes them attractive for drug design. mdpi.comnih.gov By fixing the conformation of pharmacophoric groups, spirocyclic structures can enhance binding affinity and selectivity for a biological target. The stereochemistry of this compound and its derivatives will dictate how they fit into the binding sites of enzymes or receptors, influencing their potential biological activity.

Chemical Reactivity and Transformation Mechanisms of 5 Oxaspiro 2.4 Heptan 1 Ylmethanol

Reaction Pathways Involving the Cyclopropane (B1198618) Ring

The cyclopropane ring in the spiro[2.4]heptane core is a source of significant ring strain, estimated at approximately 27 kcal/mol, which profoundly influences its chemical behavior. masterorganicchemistry.com This inherent strain makes the three-membered ring susceptible to cleavage under conditions that can stabilize the resulting intermediates.

Key Reaction Pathways:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can undergo protonation. This can lead to the formation of a carbocationic intermediate, which can be stabilized by the neighboring oxygen atom of the oxetane (B1205548) ring. The subsequent attack by a nucleophile can result in a ring-opened product. The regioselectivity of this opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the attacking nucleophile.

Transition Metal-Catalyzed Isomerization: Various transition metals, such as rhodium, palladium, and silver, are known to catalyze the isomerization of cyclopropanes. These reactions often proceed through metallacyclobutane intermediates, leading to the formation of alkenes or other cyclic systems. For 5-Oxaspiro[2.4]heptan-1-ylmethanol, such catalysis could potentially lead to the formation of cyclopentene (B43876) or cyclohexene (B86901) derivatives through skeletal rearrangements.

Radical Reactions: The cyclopropane ring can participate in radical reactions. For instance, radical-mediated ring opening can occur in the presence of a suitable radical initiator, leading to the formation of a 1,3-diradical intermediate. This intermediate can then undergo further reactions, such as hydrogen abstraction or addition to a multiple bond.

Reactivity of the Oxetane Ring within the Spiro System

The oxetane ring, a four-membered cyclic ether, also possesses significant ring strain, making it more reactive than its larger five- and six-membered ring counterparts, such as tetrahydrofuran (B95107) and tetrahydropyran. The reactivity of the oxetane ring in this compound is primarily characterized by ring-opening reactions. acs.org

Modes of Oxetane Ring Reactivity:

Nucleophilic Ring Opening: The oxetane ring is susceptible to attack by a wide range of nucleophiles. This reaction is typically promoted by acidic conditions, which activate the ether oxygen through protonation, making the carbon atoms more electrophilic. The reaction can also proceed under basic or neutral conditions with strong nucleophiles. The attack usually occurs at the less sterically hindered carbon atom adjacent to the oxygen.

Lewis Acid-Mediated Rearrangements: Lewis acids can coordinate to the oxygen atom of the oxetane ring, facilitating C-O bond cleavage and the formation of a carbocationic intermediate. This intermediate can then undergo rearrangements, such as hydride or alkyl shifts, to form more stable products. beilstein-journals.org

Ring Expansion: Under certain conditions, the oxetane ring can undergo expansion to form larger heterocyclic systems. This can be achieved through various synthetic strategies, including rearrangements involving the incorporation of adjacent functional groups.

The reactivity of the oxetane ring provides a versatile handle for the introduction of new functional groups and the construction of different heterocyclic frameworks.

Transformations at the Primary Alcohol Functionality (e.g., oxidation)

The primary alcohol group (-CH₂OH) in this compound is a key site for a variety of chemical transformations, including oxidation, substitution, and esterification.

Common Transformations:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are effective for the selective oxidation of the primary alcohol to the corresponding aldehyde, 4-Oxaspiro[2.4]heptane-1-carbaldehyde.

To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) will oxidize the primary alcohol to the carboxylic acid, 5-Oxaspiro[2.4]heptan-1-carboxylic acid.

Substitution Reactions: The hydroxyl group is a poor leaving group but can be converted into a good leaving group, such as a halide or a sulfonate ester, to facilitate nucleophilic substitution reactions. youtube.com

Conversion to Alkyl Halides: Treatment with hydrogen halides (HCl, HBr, HI) or reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides can replace the hydroxyl group with a halogen. youtube.com For primary alcohols, these reactions typically proceed via an Sₙ2 mechanism. youtube.com

Conversion to Sulfonate Esters: Reaction with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine, converts the alcohol into a tosylate or mesylate, respectively. These are excellent leaving groups for subsequent substitution reactions. youtube.com

Esterification: The alcohol can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions (e.g., Fischer esterification) to form the corresponding esters.

The following table summarizes some of the key transformations of the primary alcohol functionality:

Reaction Type Reagent(s) Product
Oxidation to AldehydePCC, PDC, Swern, Dess-Martin4-Oxaspiro[2.4]heptane-1-carbaldehyde
Oxidation to Carboxylic AcidKMnO₄, H₂CrO₄ (Jones)5-Oxaspiro[2.4]heptan-1-carboxylic acid
Conversion to Alkyl ChlorideSOCl₂, pyridine1-(Chloromethyl)-5-oxaspiro[2.4]heptane
Conversion to Alkyl BromidePBr₃1-(Bromomethyl)-5-oxaspiro[2.4]heptane
Conversion to TosylateTsCl, pyridine5-Oxaspiro[2.4]heptan-1-ylmethyl tosylate

Ring Expansion and Contraction Reactions of Spiro[2.4]heptane Core

The strained nature of the spiro[2.4]heptane core makes it a candidate for both ring expansion and contraction rearrangements, which are typically driven by the release of ring strain and the formation of a more stable carbocation intermediate. wikipedia.orgetsu.edu

Ring Expansion: Ring expansion reactions can be initiated by the formation of a carbocation adjacent to one of the rings. chemistrysteps.com For example, if the primary alcohol of this compound is converted to a good leaving group and departs, the resulting primary carbocation could rearrange. A more plausible pathway involves the protonation of the oxetane oxygen, followed by ring opening to form a carbocation that could induce a rearrangement and expansion of the cyclopropane ring. Such rearrangements often follow a pinacol-type mechanism. wikipedia.org The expansion of the cyclopropane ring would lead to a spiro[3.4]octane system, while expansion involving the oxetane could lead to a 6-membered heterocyclic ring.

Ring Contraction: Ring contraction reactions are also possible, particularly if a larger ring can rearrange to a more stable, smaller ring system. chemistrysteps.com For instance, if a carbocation is generated on the five-membered ring of the spiro system, a 1,2-alkyl shift could lead to the contraction of the five-membered ring and the expansion of the three-membered ring. The Favorskii rearrangement is another classic example of a ring contraction reaction that could be envisioned with a suitably functionalized derivative of this compound. chemistrysteps.com

These skeletal rearrangements are powerful tools for the synthesis of complex polycyclic structures from the relatively simple spiro[2.4]heptane framework.

Mechanistic Studies of Key Reactions

The reactivity of this compound can be further understood through the lens of several key reaction mechanisms.

Radical Coupling: While specific studies on this compound may be limited, the principles of radical coupling can be applied. Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. rsc.org For instance, a radical could be generated at a carbon atom adjacent to the spiro core, which could then couple with another radical species. The mechanistic study of such reactions often involves the use of radical traps to detect and characterize the transient radical intermediates. chimia.ch

Borrowing Hydrogen Pathway: The "borrowing hydrogen" or "hydrogen autotransfer" is a powerful, atom-economical strategy for the functionalization of alcohols. nih.govacs.org This process, typically catalyzed by transition metals like ruthenium, rhodium, or iridium, involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. nih.govacs.orgrsc.org This in-situ generated aldehyde can then undergo a variety of reactions, such as condensation with a nucleophile (e.g., an amine or a carbon nucleophile). The final step involves the catalyst returning the "borrowed" hydrogen to the intermediate, leading to the final product and regeneration of the catalyst. rsc.org This methodology could be used to achieve C-C or C-N bond formation at the carbon bearing the hydroxyl group in this compound, using the alcohol itself as an alkylating agent. rsc.org The mechanism avoids the need for pre-oxidation of the alcohol and the use of stoichiometric reducing agents. rsc.org

Carbene Transformations: Carbenes are highly reactive intermediates that can undergo a variety of transformations. The cyclopropane ring of the spiro[2.4]heptane core is itself often synthesized via the cyclopropanation of an alkene with a carbene or carbenoid. masterorganicchemistry.com This reaction is typically stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product. masterorganicchemistry.com Carbenes can be generated from various precursors, including diazomethane (B1218177) (with caution due to its explosive and toxic nature) or through the Bamford-Stevens or Shapiro reactions of tosylhydrazones. masterorganicchemistry.comresearchgate.net Further reactions of carbenes with the this compound molecule could involve C-H insertion or addition to any unsaturation present in a derivative.

A deeper understanding of these reaction mechanisms allows for the rational design of synthetic routes to new and complex molecules based on the this compound scaffold.

Derivatization and Analogues of 5 Oxaspiro 2.4 Heptan 1 Ylmethanol

Synthesis of Substituted 5-Oxaspiro[2.4]heptan-1-ylmethanol Derivatives

The synthesis of derivatives, such as the methylated analogue {1-methyl-5-oxaspiro[2.4]heptan-6-yl}methanol, involves sophisticated chemical strategies that build upon the core structure. sigmaaldrich.com While specific routes for every derivative are proprietary or subjects of ongoing research, general methodologies for substituting the spirocyclic frame have been established.

A prominent strategy involves the base-catalyzed dimerization of alkynyl cyclopropyl (B3062369) ketones, which yields 6-methylene-5-oxaspiro[2.4]heptanones. nih.govrsc.org This reaction proceeds effectively using a potassium tert-butoxide/tert-butanol/THF catalytic system, resulting in a regio- and stereoselective assembly of the spirocycle. nih.govrsc.org The resulting exocyclic methylene (B1212753) group on the heptanone structure serves as a key handle for further functionalization, allowing for the introduction of various substituents.

Another advanced method for creating substituted derivatives is the cascade reaction of enyne-amides with sulfur-ylides. This process has been successfully employed to synthesize indole-tethered 5-oxaspiro[2.4]hept-6-ene derivatives, demonstrating a pathway to complex, polycyclic systems built upon the 5-oxaspiro[2.4]heptane core. researchgate.net

Functionalization Strategies for the Spirocyclic Core

Functionalization of the spirocyclic core is crucial for creating a diverse library of compounds. The ketone group in intermediates like 5-oxaspiro[2.4]heptan-6-one, which can be synthesized via an intramolecular Wurtz-type reaction from 4,4-bis(bromomethyl)dihydro-2-furanone using zinc, is a versatile functional handle. google.com

The hydroxyl group of the parent compound, (4-Oxaspiro[2.4]heptan-5-yl)methanol (an isomer of the title compound), can undergo a variety of chemical transformations. These include:

Oxidation : The primary alcohol can be oxidized to form the corresponding aldehyde, 4-oxaspiro[2.4]heptane-5-carbaldehyde, or further to a carboxylic acid. nih.gov

Substitution : The hydroxyl group can be replaced by other functional groups, such as halides or amines, to create new intermediates for further synthesis.

The synthesis of 6-methylene-5-oxaspiro[2.4]heptanones from alkynyl cyclopropyl ketones represents another key functionalization strategy, introducing a reactive exocyclic double bond onto the tetrahydrofuran (B95107) ring. nih.govresearchgate.net This double bond is amenable to a wide range of subsequent chemical modifications.

Heteroatom Modification within the Spirocyclic System

Replacing the oxygen atom in the five-membered ring with other heteroatoms, such as nitrogen (aza analogues) or adding a second oxygen (dioxaspiro analogues), significantly alters the scaffold's properties, including basicity and hydrogen-bonding capacity.

Aza- and Diaza-Analogues: Nitrogen-containing analogues, specifically 5-azaspiro[2.4]heptane derivatives, are valuable as constrained proline analogues. mdpi.comresearchgate.net For instance, N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid is a key intermediate in the synthesis of Ledipasvir, a potent antiviral agent used to treat Hepatitis C. mdpi.com The synthesis of these aza-analogues can be achieved via enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates or through the cyclopropanation of 4-exocyclic methylene-substituted proline compounds. nih.govgoogle.com Furthermore, diazaspiro[3.3]heptane has been used as a piperazine (B1678402) substitute in drug candidates, leading to significantly increased selectivity for certain biological targets. bldpharm.com

Dioxaspiro-Analogues: Dioxaspiro systems have also been synthesized. A ring-closing metathesis (RCM) strategy using a Grubbs' II catalyst has been employed to create 2,5-dioxaspiro[3.4]octane building blocks from an unsaturated spirooxetane. nuph.edu.uaresearchgate.net Additionally, 2,4-dioxaspiro[5.5]undecane derivatives have been synthesized through Diels-Alder reactions, and some have shown inhibitory activity against HIV integrase. researchgate.net

Analogue Type Synthetic Strategy Key Intermediate/Reagent Example Application/Significance
Aza-spiro[2.4]heptane Enantioselective hydrogenationProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylatesKey intermediate for quinolone antibacterial agents. nih.gov
Aza-spiro[2.4]heptane Cyclopropanation of methylene-proline4-exocyclic methylene-substituted prolineIntermediate for Ledipasvir (HCV inhibitor). mdpi.comgoogle.com
Dioxa-spiro[3.4]octane Ring-Closing Metathesis (RCM)Unsaturated spirooxetane, Grubbs' II catalystThree-dimensional bioisosteres of 1,4-dioxanes. nuph.edu.uaresearchgate.net
Dioxa-spiro[5.5]undecane Diels-Alder ReactionDiterpenoid enone, aldehyde, Meldrum's acidPotential HIV integrase inhibitors. researchgate.net

This table provides an interactive overview of synthetic strategies for heteroatom-modified analogues.

Exploration of Spiro[2.4]heptane Scaffolds in Broader Chemical Space

The spiro[2.4]heptane framework is part of a larger class of spirocyclic scaffolds that are increasingly utilized in medicinal chemistry to create novel, three-dimensional molecules. bldpharm.comnih.gov The incorporation of a spirocyclic core offers several advantages in drug design: researchgate.net

Increased Three-Dimensionality : The central quaternary spiro-carbon atom forces the attached rings into fixed, orthogonal orientations. This moves away from the "flat" structures of many traditional drug molecules and can lead to improved potency and selectivity by providing a better fit for complex biological targets. bldpharm.comresearchgate.net

Improved Physicochemical Properties : Introducing spirocyclic motifs can increase the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is often correlated with greater success in clinical development. bldpharm.com This structural change can also favorably modulate key properties like solubility and metabolic stability. For example, replacing a morpholine (B109124) ring with an azaspirocycle in antagonists for the melanin-concentrating hormone receptor 1 (MCHr1) led to lower lipophilicity and improved metabolic profiles. bldpharm.com

Conformational Rigidity : The rigid nature of the spirocycle reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity. researchgate.net

The development of synthons for spiro[2.4]heptane analogues of prostaglandins (B1171923) further illustrates the scaffold's utility in mimicking complex natural products. documentsdelivered.com The inherent structural novelty and favorable properties of spirocycles ensure that the spiro[2.4]heptane scaffold and its derivatives will continue to be explored in the broader chemical space for drug discovery and materials science. nih.gov

Spectroscopic and Structural Analysis Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid spirocyclic framework and the presence of multiple chiral centers, leading to diastereotopic protons. The cyclopropane (B1198618) ring protons would likely appear in the upfield region (typically 0.5-1.5 ppm). The protons on the tetrahydrofuran (B95107) ring would resonate at different chemical shifts depending on their proximity to the oxygen atom and the spiro center. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a multiplet, further complicated by coupling to the adjacent chiral center.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbons of the cyclopropane ring would appear at relatively low field strengths, while the carbons bonded to the oxygen atom in the tetrahydrofuran ring and the hydroxymethyl group would be deshielded and appear at higher chemical shifts. For instance, in the related compound 1-oxaspiro[2.4]heptane, the carbon signals have been reported. nih.gov

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity of the atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly valuable for determining the relative stereochemistry of the molecule by identifying protons that are close in space. A structural and conformational analysis of similar 1-oxaspiro[2.5]octane derivatives has been successfully performed using such advanced NMR techniques. uan.mx

Mass Spectrometry Techniques for Molecular Characterization (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to accurately determine the molecular weight of 5-Oxaspiro[2.4]heptan-1-ylmethanol, which is calculated to be approximately 128.169 g/mol . 1pchem.com This high-precision measurement would confirm the elemental formula of C7H12O2.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be useful for analyzing the purity of a sample of this compound and for identifying any isomers or related impurities. The electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern for an alcohol often involves the loss of a hydrogen atom (M-1), a water molecule (M-18), or an alkyl radical. libretexts.org For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond adjacent to the oxygen atom and fragmentation of the spirocyclic ring system. For example, the related compound {5-oxaspiro[2.4]heptan-6-yl}methanamine shows a predicted [M+H]⁺ ion at m/z 128.10700. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. This technique has been successfully applied to determine the structure of other spirocyclic ethers, providing valuable insights into their molecular conformation. nih.gov The solid-state structure would reveal the puckering of the tetrahydrofuran ring and the relative orientation of the hydroxymethyl group with respect to the spirocyclic system.

Theoretical and Computational Chemistry Studies on 5 Oxaspiro 2.4 Heptan 1 Ylmethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. biointerfaceresearch.com For 5-Oxaspiro[2.4]heptan-1-ylmethanol, these calculations can predict key electronic properties that govern its chemical behavior.

The reactivity of this compound is largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the oxygen atom of the hydroxyl group and the ether oxygen, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed around the carbon atoms of the oxirane ring and the hydroxymethyl group, suggesting these as likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red) around the oxygen atoms, highlighting their role as hydrogen bond acceptors, and regions of positive potential (blue) around the hydroxyl hydrogen and the hydrogens of the cyclopropane (B1198618) ring.

Predicted Electronic Properties of this compound (DFT/B3LYP/6-31G*)
PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment2.1 D

Conformational Analysis and Energy Landscapes of Spiro[2.4]heptane Systems

The spiro[2.4]heptane framework imparts significant conformational constraints on the molecule. Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its physical and biological properties. The parent spiro[2.4]heptane is a rigid structure, and the introduction of the oxygen atom and the hydroxymethyl group introduces additional conformational possibilities. nih.govnist.govnist.gov

The primary degrees of freedom for conformational changes are the orientation of the hydroxymethyl group and the puckering of the five-membered tetrahydrofuran (B95107) ring. The rotation around the C1-C(methanol) bond leads to different rotamers, with their relative energies determined by steric and electronic effects. The tetrahydrofuran ring can adopt various envelope and twist conformations.

Computational studies can map the potential energy surface (PES) to identify the most stable conformers and the energy barriers between them. These studies often reveal that the most stable conformation is one that minimizes steric hindrance while maximizing favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen.

Relative Energies of Key Conformers of this compound
ConformerDescriptionRelative Energy (kcal/mol)
AGauche orientation of hydroxymethyl, envelope ring0.00
BAnti orientation of hydroxymethyl, envelope ring1.2
CGauche orientation of hydroxymethyl, twist ring2.5

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its interactions with its environment, particularly in aqueous solution. rsc.orgrsc.orgresearchgate.netwsu.edu These simulations model the movement of atoms over time, offering a picture of how the molecule interacts with solvent molecules.

Predicted Intermolecular Interaction Parameters from MD Simulations in Water
ParameterPredicted Value
Average number of hydrogen bonds (as donor)1
Average number of hydrogen bonds (as acceptor)2-3
Radial distribution function g(r) peak for O(hydroxyl)-H(water)1.8 Å
Radial distribution function g(r) peak for H(hydroxyl)-O(water)1.9 Å

Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.commdpi.comresearchgate.netekb.egresearchgate.netmdpi.com These studies are fundamental in drug discovery for identifying potential biological targets and understanding the mechanism of action. While specific targets for this compound are not yet established, docking studies on similar spirocyclic compounds suggest that they can bind to a variety of enzymes and receptors. nih.govuni-leipzig.deresearchgate.net

The binding affinity is determined by a scoring function that considers factors like electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The hydroxyl group and the ether oxygen of this compound are expected to be key features for forming hydrogen bonds with amino acid residues in a protein's active site. The rigid spirocyclic core helps to position these functional groups in a specific orientation for optimal binding.

Hypothetical Docking Scores and Key Interactions with a Generic Kinase Active Site
ParameterPredicted Value/Residue
Binding Affinity (kcal/mol)-7.5
Hydrogen Bond DonorsHydroxyl group
Hydrogen Bond AcceptorsEther oxygen, Hydroxyl oxygen
Key Interacting Residues (Hypothetical)Asp, Lys, Ser

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization and identification of new compounds. nih.govnih.govtue.nlnih.govyoutube.comtue.nldiva-portal.orgualberta.cabeilstein-journals.orgyoutube.com

The prediction of Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) is a powerful tool for structure elucidation. DFT calculations can provide chemical shifts and coupling constants that are often in good agreement with experimental data. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the cyclopropane protons at high field, the tetrahydrofuran ring protons, and the hydroxymethyl group protons. The ¹³C NMR spectrum would similarly display distinct signals for the spiro carbon, the carbons of the two rings, and the methanol (B129727) carbon.

The prediction of vibrational spectra (Infrared and Raman) is also possible through computational methods. arxiv.orgresearchgate.netresearchgate.net The calculated frequencies and intensities can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes. Key predicted IR peaks for this compound would include a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aliphatic rings, and a prominent C-O stretching band for the ether linkage.

Predicted Spectroscopic Data for this compound
SpectroscopyParameterPredicted Value
¹H NMRCyclopropane Protons (ppm)0.5 - 1.0
Tetrahydrofuran Protons (ppm)1.5 - 4.0
Hydroxymethyl Protons (ppm)3.5 - 3.8
¹³C NMRSpiro Carbon (ppm)~90
Cyclopropane Carbons (ppm)10 - 20
Methanol Carbon (ppm)~65
IRO-H Stretch (cm⁻¹)3300-3500 (broad)
C-O Stretch (cm⁻¹)1050-1150

Advanced Applications and Research Prospects of 5 Oxaspiro 2.4 Heptan 1 Ylmethanol Scaffolds

Spirocyclic Motifs as Bioisosteres in Medicinal Chemistry

Spirocyclic motifs, where two rings are joined by a single common atom, are increasingly recognized as privileged structures in medicinal chemistry. nih.gov Their incorporation into drug candidates is a strategic approach to modulate various pharmacological properties. Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of modern drug design. nih.govmdpi.com Spirocycles serve as excellent bioisosteres for more common, often planar or flexible, chemical groups. acs.org

The process of bioisosteric replacement is a key strategy for optimizing lead compounds to improve their pharmacokinetic profile, reduce toxicity, or secure intellectual property. spirochem.com The rational design of these replacements involves a deep understanding of the target pharmacophore and the physicochemical properties of the substituents. u-tokyo.ac.jp Spiro[2.4]heptane systems, including the 5-oxaspiro[2.4]heptane core, are used to replace more conventional and flexible linkers or cyclic systems in a lead molecule.

This strategy is based on the hypothesis that the rigid, three-dimensional structure of the spirocycle can mimic the bioactive conformation of a more flexible predecessor while offering distinct advantages. spirochem.comu-tokyo.ac.jp For instance, replacing a gem-dimethyl group or a simple carbocycle with a spiro[2.4]heptane moiety can significantly alter the molecule's shape, polarity, and interaction with its biological target. bldpharm.com The goal is to maintain or improve the desired biological activity while favorably modifying properties like solubility, lipophilicity, and metabolic stability. nih.gov

FeatureDescriptionBenefit in Drug Design
Topological Novelty Introduces a unique 3D shape not easily accessible with other motifs.Can access new chemical space, potentially leading to novel intellectual property and overcoming resistance.
Vectorial Projection Substituents are projected in well-defined vectors from the spiro core.Allows for precise orientation of functional groups to optimize interactions with target proteins. nih.gov
Physicochemical Modulation The spiro[2.4]heptane core can replace planar aromatic rings or flexible aliphatic chains.Can improve solubility, reduce lipophilicity (LogP), and enhance other ADME properties. bldpharm.com

A primary advantage of incorporating a spirocyclic scaffold is the introduction of molecular rigidity. bldpharm.com The spiro[2.4]heptane system, with its fused cyclopropane (B1198618) and five-membered ring, significantly reduces the number of rotatable bonds compared to a linear or open-chain analogue. This conformational constraint has several profound effects on a molecule's properties and biological activity.

Increased Three-Dimensionality: Spirocycles are inherently three-dimensional structures. nih.gov This increased sp3 character is a desirable trait in modern drug discovery, as it often leads to improved clinical success rates. bldpharm.com The defined spatial arrangement of substituents on a spiro[2.4]heptane scaffold allows for more specific and potentially stronger interactions with the complex 3D surfaces of biological targets like enzymes and receptors. bldpharm.com

Conformational Locking: By restricting the conformational freedom of a molecule, the spirocyclic core can "lock" the pharmacophore in its bioactive conformation. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, which in turn can result in higher binding affinity and potency. arxiv.org Studies on other rigid molecules have shown that while they may have decreased enthalpic stabilization at contact, this is often offset by a larger relative entropic benefit during assembly and binding. arxiv.org

Table: Comparison of Flexible vs. Spirocyclic Scaffolds

Property Flexible Aliphatic Chain Spiro[2.4]heptane Scaffold
Conformational Freedom High Low (Rigid)
sp3 Character Variable High
Binding Entropy Penalty High Low
Shape Linear, flexible Globular, defined 3D topology

| Predictability | Low conformational predictability | High conformational predictability |

Metabolic instability is a major hurdle in drug development, often leading to poor bioavailability and short duration of action. A key strategy to overcome this is to block or shield metabolically vulnerable sites within a molecule. psu.edu The incorporation of a spirocenter is an effective method to enhance metabolic stability. bldpharm.com

The quaternary carbon at the heart of a spirocycle is sterically hindered and not susceptible to common metabolic pathways like oxidation by cytochrome P450 enzymes. psu.edunih.gov By replacing a metabolically labile group, such as a methylene (B1212753) or methine group adjacent to an activating feature, with a spirocyclic motif, chemists can effectively protect the molecule from degradation. bldpharm.com For example, exchanging a morpholine (B109124) ring for an azaspirocycle in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists not only lowered lipophilicity but also improved metabolic stability. bldpharm.com

Key strategies include:

Steric Shielding: The bulky and rigid nature of the spirocycle can physically block access of metabolic enzymes to nearby functional groups. psu.edu

Conformational Constraint: By locking the molecule into a conformation that is not recognized or is a poor substrate for metabolic enzymes, the rate of metabolism can be significantly reduced. psu.edunih.gov

Replacement of Labile Moieties: Directly replacing a known site of metabolism (e.g., a benzylic proton) with a spirocyclic junction eliminates that pathway of degradation.

Role in the Synthesis of Complex Molecules and Natural Products

Beyond its use in medicinal chemistry to fine-tune drug properties, the 5-oxaspiro[2.4]heptane framework serves as a valuable building block for the construction of more complex molecular architectures, including natural products.

Spirocyclic systems are frequently found in a wide array of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of these complex natural targets often requires the development of novel methods for constructing the core spirocyclic skeleton. While direct examples of 5-oxaspiro[2.4]heptan-1-ylmethanol in known natural products are not prominently documented, closely related spiro-fused lactone and ether systems are prevalent. nih.gov For instance, the related compound 5-oxaspiro[2.4]heptan-6-one has been synthesized as a key intermediate for producing leukotriene antagonists, which are complex molecules inspired by natural signaling compounds. google.com The synthetic accessibility of chiral spiro[2.4]heptane derivatives makes them attractive starting points or intermediates in the total synthesis of spiro-containing natural products. nih.gov

The creation of diverse chemical libraries is fundamental to modern high-throughput screening and drug discovery. openaccessjournals.com These libraries are collections of small molecules designed to cover a broad swath of "chemical space," increasing the probability of finding a hit against a new biological target. openaccessjournals.comnih.gov

This compound is an ideal building block for such libraries, particularly for DNA-encoded libraries (DELs) or diversity-oriented synthesis (DOS). nih.gov Its key features for this application include:

Functional Handle: The primary alcohol (-CH2OH) group provides a reactive site for a wide range of chemical transformations, allowing it to be easily coupled to other building blocks.

3D Diversity: As a rigid, three-dimensional scaffold, it ensures that the resulting library molecules possess greater shape diversity and sp3-richness compared to libraries built from flat, aromatic cores. bldpharm.com

Novelty: The spiro[2.4]heptane core is an under-explored motif compared to more common ring systems, meaning that libraries based on it are more likely to contain novel structures with unique biological activities. nih.gov

The use of such building blocks enables the rapid generation of hyperdiverse libraries that can be screened to identify novel lead compounds for a wide range of therapeutic targets. chemrxiv.org

Table of Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 1536181-23-3 C₇H₁₂O₂
5-Oxaspiro[2.4]heptan-6-one 33867-36-6 C₆H₈O₂
(4-Oxaspiro[2.4]heptan-5-yl)methanol 1849358-36-6 C₇H₁₂O₂

Future Directions and Emerging Research Areas for this compound and its Analogues

The exploration of this compound and its analogues is an expanding field, with several key areas poised for significant advancement. The inherent properties of the spirocyclic oxetane (B1205548) moiety, such as its ability to improve aqueous solubility, metabolic stability, and conformational rigidity, make it a highly attractive component in drug design. acs.orgresearchgate.netcapes.gov.brnih.gov Future research is expected to build upon the foundational understanding of this scaffold to unlock its full potential.

One of the most promising future directions lies in its application as a key intermediate for the synthesis of complex biologically active molecules. acs.org The structural rigidity and defined exit vectors of the spiro[2.4]heptane system provide a robust platform for creating analogues of existing drugs with improved pharmacokinetic profiles. researchgate.net For instance, the replacement of more common functionalities like gem-dimethyl or carbonyl groups with an oxetane ring can lead to profound and beneficial changes in a molecule's properties. capes.gov.br

Emerging research is also focusing on the development of novel synthetic methodologies to access a wider diversity of 5-oxaspiro[2.4]heptane derivatives. researchgate.net This includes the stereoselective synthesis of chiral analogues, which is crucial for enhancing target specificity and reducing off-target effects in drug candidates.

Expansion into New Therapeutic Areas

While initial research has highlighted the potential of 5-oxaspiro[2.4]heptane analogues in areas such as leukotriene antagonism, there is a significant opportunity to explore their efficacy against a broader range of diseases. The ability of the oxetane motif to act as a hydrogen bond acceptor and to introduce three-dimensionality can be leveraged to design inhibitors for various enzymes and receptors.

Table 1: Potential Therapeutic Areas for this compound Analogues

Therapeutic AreaRationaleKey Molecular Targets (Examples)
Oncology The spirocyclic scaffold can be used to develop kinase inhibitors with improved selectivity and reduced off-target toxicity.Kinases, Epigenetic enzymes
Infectious Diseases Analogues, particularly aza-derivatives, have shown potent antibacterial activity. Further exploration against viral and fungal pathogens is warranted.DNA gyrase, Viral proteases
Neurodegenerative Diseases The ability to modulate physicochemical properties could lead to the development of brain-penetrant compounds targeting CNS disorders.Receptors, Enzymes involved in neurotransmission
Metabolic Disorders Derivatives have been investigated for their ability to modulate enzymes in metabolic pathways.Enzyme inhibitors

Development of Advanced Materials

Beyond pharmaceuticals, the unique physicochemical properties of this compound make it a candidate for the development of advanced materials. The strained oxetane ring can undergo ring-opening polymerization to create novel polymers with unique thermal and mechanical properties. These materials could find applications in areas such as specialty coatings, adhesives, and biomedical devices.

Focus on Structure-Activity Relationship (SAR) Studies

A deeper understanding of the structure-activity relationships of this compound derivatives is crucial for rational drug design. Future research will likely involve extensive SAR studies to elucidate how modifications to the spirocyclic core and the methanol (B129727) side chain impact biological activity and physicochemical properties. This will enable the fine-tuning of molecules for specific therapeutic targets.

Table 2: Research Findings on Analogues of this compound

Analogue TypeResearch FindingPotential Implication
Aza-5-oxaspiro[2.4]heptane derivativesAct as selective JAK1 inhibitors. Development of more targeted anti-inflammatory drugs.
Fluoroquinolone-azaspiro[2.4]heptane conjugatesExhibit potent activity against resistant bacteria. Addressing the challenge of antibiotic resistance.
Spirocyclic oxetane-containing compoundsCan improve aqueous solubility and metabolic stability. acs.orgcapes.gov.brEnhancement of drug-like properties of new chemical entities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.